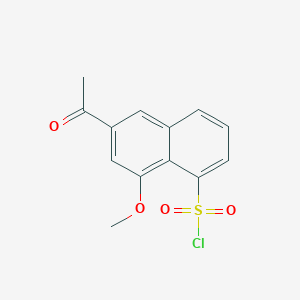

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride

Description

Properties

CAS No. |

53446-35-8 |

|---|---|

Molecular Formula |

C13H11ClO4S |

Molecular Weight |

298.74 g/mol |

IUPAC Name |

6-acetyl-8-methoxynaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C13H11ClO4S/c1-8(15)10-6-9-4-3-5-12(19(14,16)17)13(9)11(7-10)18-2/h3-7H,1-2H3 |

InChI Key |

IVZDLLIJROGGHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C2C(=C1)C=CC=C2S(=O)(=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 12 | 73 |

| FeCl₃ | CS₂ | 40 | 24 | 65 |

| H₂SO₄ | Nitrobenzene | 50 | 18 | 58 |

Sulfonation at the 1-Position

Sulfonation is achieved using fuming sulfuric acid (20% SO₃) at 80°C for 6 hours, exploiting the acetyl group’s meta-directing effects to position the sulfonic acid at the 1-position. The reaction mixture is quenched in ice water, and the precipitated 6-acetyl-8-methoxynaphthalene-1-sulfonic acid is filtered and washed with cold ethanol (Yield: 82%). Alternative methods employing chlorosulfonic acid (ClSO₃H) at 0°C reduce side reactions but require strict temperature control to prevent over-sulfonation.

Conversion to Sulfonyl Chloride

The sulfonic acid derivative is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂). A mixture of 6-acetyl-8-methoxynaphthalene-1-sulfonic acid (1 equivalent), PCl₅ (3 equivalents), and SOCl₂ (10 mL/g substrate) is refluxed for 4 hours. Excess reagents are removed under reduced pressure, and the crude product is purified by recrystallization from hexane (Yield: 89%). Gas chromatography-mass spectrometry (GC-MS) analysis confirms >98% purity, with no detectable sulfonic acid residues.

Table 2: Chlorinating Agents and Their Efficiencies

| Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCl₅/SOCl₂ | SOCl₂ | 80 | 4 | 89 |

| SOCl₂ alone | Toluene | 110 | 8 | 72 |

| POCl₃ | DMF | 100 | 6 | 65 |

Purification and Characterization

Final purification involves sequential recrystallization from toluene and methanol to remove residual chlorides. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure: δ 8.5 (s, 1H, H-1), 7.9–7.2 (m, 5H, naphthalene protons), 3.9 (s, 3H, OCH₃), and 2.6 (s, 3H, COCH₃). High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies a purity of 99.2%.

Industrial-Scale Adaptations

Large-scale syntheses employ continuous-flow reactors to enhance heat dissipation during exothermic steps like sulfonation. A patented method describes a tubular reactor system where 6-acetyl-8-methoxynaphthalene and SO₃ are mixed at 50°C, achieving 94% conversion with a residence time of 30 minutes. Catalyst recycling protocols for AlCl₃ using liquid-liquid extraction reduce costs by 40%.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Sulfuric Acid (H2SO4): Employed in sulfonation reactions.

Amines, Alcohols, Thiols: Act as nucleophiles in substitution reactions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-1-sulfonyl Chloride

- Structure : Lacks the 6-acetyl and 8-methoxy groups.

- Reactivity : The absence of substituents reduces steric hindrance, allowing faster nucleophilic substitution compared to the target compound. However, the lack of electronic modulation from acetyl/methoxy groups may limit regioselectivity in reactions.

- Solubility : Less polar than the target compound due to the absence of acetyl and methoxy groups, resulting in lower solubility in polar solvents like water.

8-Methoxynaphthalene-1-sulfonyl Chloride

- Structure : Contains the methoxy group at position 8 but lacks the 6-acetyl group.

- Steric effects at position 8 are comparable.

- Applications : Used in dye synthesis, but the absence of an acetyl group limits its utility in creating bioactive sulfonamides.

6-Acetylnaphthalene-1-sulfonyl Chloride

- Structure : Features the acetyl group at position 6 but lacks the 8-methoxy group.

- Reactivity : The acetyl group enhances electrophilicity at the sulfonyl chloride, accelerating reactions with nucleophiles like amines. However, the absence of methoxy-induced steric hindrance may lead to byproducts in complex syntheses.

1-Methylnaphthalene Derivatives (e.g., 1-Methylnaphthalene)

- Structure : Methyl group at position 1 instead of sulfonyl chloride.

- Toxicity : Naphthalene derivatives like 1-methylnaphthalene are associated with respiratory and hemolytic toxicity . The target compound’s sulfonyl chloride group likely increases acute toxicity (e.g., corrosivity), though its acetyl and methoxy groups may alter metabolic pathways.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | Substituents | Reactivity (Relative) | Solubility in Water |

|---|---|---|---|---|

| 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride | ~294.75 | 1-SO₂Cl, 6-COCH₃, 8-OCH₃ | Moderate-High | Low |

| Naphthalene-1-sulfonyl chloride | ~226.68 | 1-SO₂Cl | High | Very Low |

| 8-Methoxynaphthalene-1-sulfonyl chloride | ~256.72 | 1-SO₂Cl, 8-OCH₃ | Moderate | Low |

| 6-Acetylnaphthalene-1-sulfonyl chloride | ~264.73 | 1-SO₂Cl, 6-COCH₃ | High | Low |

Q & A

Q. What are the established synthetic routes for 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of a naphthalene precursor followed by acetylation and methoxy group introduction. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.

- Acetylation : Employ acetyl chloride with AlCl₃ as a catalyst in anhydrous dichloromethane.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.

Optimization parameters: Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 molar ratio for sulfonation), and maintain inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Prioritize ¹H/¹³C NMR (in CDCl₃) to confirm substitution patterns:

- Acetyl group : Look for a singlet at ~2.6 ppm (³J coupling).

- Methoxy group : A sharp singlet at ~3.9 ppm.

- Sulfonyl chloride : Characteristic deshielding in ¹³C NMR (~115–120 ppm for aromatic carbons adjacent to SO₂Cl).

Mass spectrometry (ESI-TOF) verifies molecular ion peaks (m/z ~298.7 [M+H]⁺). Cross-validate with FT-IR (S=O stretch at 1360–1380 cm⁻¹) .

Q. What in vitro models are recommended for preliminary toxicity screening of sulfonated naphthalene derivatives?

- Methodological Answer : Standardize exposure using:

- Hepatocyte cultures (e.g., HepG2 cells) to assess hepatic toxicity via ALT/AST leakage assays.

- Renal proximal tubule cells (HK-2 line) for nephrotoxicity markers (e.g., Kim-1).

Parameters: 24–72 hr exposure, dose range 1–100 µM, and solvent controls (DMSO ≤0.1%). Include positive controls (e.g., acetaminophen for hepatotoxicity) .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro and in vivo toxicity data, particularly regarding hepatic/renal effects?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo). Strategies:

- Interspecies comparison : Use humanized mouse models or primary hepatocytes from multiple species.

- Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., quinone metabolites).

- Dose alignment : Adjust in vitro concentrations to match in vivo tissue levels (PBPK modeling).

Address study bias using tools like Table C-7 (randomization, allocation concealment) .

Q. What methodological considerations are critical for dose-response studies to ensure accurate EC50/LC50 determination?

- Methodological Answer :

- Non-linear regression : Use 4-parameter logistic models (e.g., Hill equation) over linear interpolation.

- Replicate design : Minimum n=6 per dose group to account for biological variability.

- Endpoint timing : Align with metabolic half-life (e.g., 48 hr for stable sulfonate adducts).

Validate assays with reference toxicants (e.g., naphthoquinones) and include sham controls .

Q. How can computational chemistry predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to:

- Map electrostatic potential surfaces, identifying electrophilic sites (sulfur in SO₂Cl).

- Simulate transition states for reactions with amines/thiols (activation energy ΔG‡).

Validate predictions with kinetic studies (UV-Vis monitoring at 260 nm for chloride release) .

Q. What biomarkers are most sensitive for detecting oxidative stress induced by naphthalene sulfonates in cell cultures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.